molecular formula C8H12F2O B6610886 3-(3,3-difluorocyclobutyl)-2-methylpropanal CAS No. 2866353-44-6

3-(3,3-difluorocyclobutyl)-2-methylpropanal

Cat. No.: B6610886
CAS No.: 2866353-44-6
M. Wt: 162.18 g/mol
InChI Key: CDKIUOIACZLINM-UHFFFAOYSA-N
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Description

3-(3,3-Difluorocyclobutyl)-2-methylpropanal (CAS: EN300-39847109) is an aldehyde-containing compound characterized by a cyclobutane ring substituted with two fluorine atoms at the 3,3-positions and a methyl group at the 2-position of the propanal chain. Its molecular formula is C₆H₈F₂O, yielding a molecular weight of 146.12 g/mol. The compound’s structure combines steric rigidity from the cyclobutyl group with the electrophilic reactivity of the aldehyde moiety, making it a valuable intermediate in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name

3-(3,3-difluorocyclobutyl)-2-methylpropanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2O/c1-6(5-11)2-7-3-8(9,10)4-7/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKIUOIACZLINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CC(C1)(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-difluorocyclobutyl)-2-methylpropanal typically involves the introduction of the difluorocyclobutyl group into the propanal structure. One common method is the reaction of 3,3-difluorocyclobutanol with appropriate reagents to form the desired aldehyde. The reaction conditions often include the use of strong bases or acids to facilitate the formation of the aldehyde group .

Industrial Production Methods

Industrial production of 3-(3,3-difluorocyclobutyl)-2-methylpropanal may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Difluorocyclobutyl)-2-methylpropanal can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(3,3-Difluorocyclobutyl)-2-methylpropanal has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including enzyme inhibition and drug development.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 3-(3,3-difluorocyclobutyl)-2-methylpropanal involves its interaction with specific molecular targets. The difluorocyclobutyl group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, depending on the specific application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural or functional similarities with 3-(3,3-difluorocyclobutyl)-2-methylpropanal:

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Applications/Notes
3-(3,3-Difluorocyclobutyl)-2-methylpropanal C₆H₈F₂O Aldehyde, difluorocyclobutyl, methyl 146.12 Intermediate for drug synthesis; electrophilic reactivity
Ethyl 3-amino-3-(3,3-difluorocyclobutyl)propanoate C₉H₁₅F₂NO₂ Ester, amine, difluorocyclobutyl 207.22 Building block for peptidomimetics; enhanced solubility due to ester and amine
3-(3,3-Difluorocyclobutyl)-2-acetamidopropanoic acid C₉H₁₃F₂NO₃ Carboxylic acid, acetamide 221.2 Potential use in peptide-based drugs; polar functional groups aid bioavailability
(3,3-Difluorocyclobutyl)methanol C₅H₈F₂O Alcohol, difluorocyclobutyl 122.11 Precursor for fluorinated cyclobutane derivatives; used in API synthesis

Physicochemical Properties

  • Polarity: The aldehyde group increases polarity compared to (3,3-difluorocyclobutyl)methanol (logP ~1.2 vs. ~0.8), enhancing water solubility but requiring stabilization (e.g., refrigeration) to prevent oxidation .
  • Thermal Stability: Fluorine atoms on the cyclobutyl ring improve thermal stability relative to non-fluorinated analogues, as seen in patent applications describing high-temperature synthetic steps ().

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